Crystallization Morphology: HSA Derivatives Form High‑Solid‑Content Fibrous Networks Whereas Stearic Acid Derivatives Form Low‑Solid Platelets
In safflower oil organogels, (R)-12-hydroxystearic acid (HSA) – the acid moiety of stearyl 12-hydroxystearate – crystallizes as fibers that yield significantly higher solid content than the large platelets formed by stearic acid (SA), particularly at a cooling rate of 20 °C/min [1]. This morphological divergence is a direct consequence of the 12‑OH group, which alters crystallization kinetics and introduces cooling‑rate dependence absent in SA. The fibrous network architecture translates into distinct viscoelastic and thixotropic properties for the HSA‑derived gelator class [1]. Because stearyl stearate is synthesized from stearic acid (no OH group), it cannot recapitulate this fiber‑forming behavior; its crystallization remains platelet‑dominated, producing weaker gel microstructures [1].
| Evidence Dimension | Crystallization morphology and solid content in safflower oil organogels (2 wt% gelator; cooling rate 20 °C/min) |
|---|---|
| Target Compound Data | HSA crystallizes as fibers; higher solid content than SA at 20 °C/min [1] |
| Comparator Or Baseline | Stearic acid (SA) crystallizes as large platelets; lower solid content [1] |
| Quantified Difference | Qualitative morphological divergence (fibers vs. platelets); solid content of HSA gels exceeds SA gels, especially at higher cooling rates [1] |
| Conditions | Safflower oil, 2 wt% gelator, cooling rates of 1 and 20 °C/min [1] |
Why This Matters
Procurement of stearyl 12-hydroxystearate rather than stearyl stearate is essential when the formulation requires a yield‑stress gel network or thixotropic recovery, because the hydroxyl‑driven fiber morphology provides structural reinforcement that the platelet‑forming stearate analog cannot deliver.
- [1] Toro-Vazquez, J.F. et al. (2013). Cooling Rate Effects on the Microstructure, Solid Content, and Rheological Properties of Organogels of Amides Derived from Stearic and (R)-12-Hydroxystearic Acid in Vegetable Oil. Langmuir, 29(25), 7642–7654. doi:10.1021/la400809a View Source
